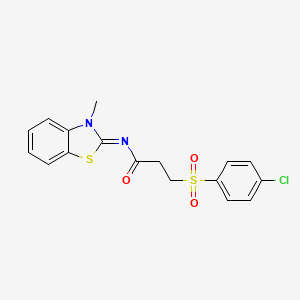

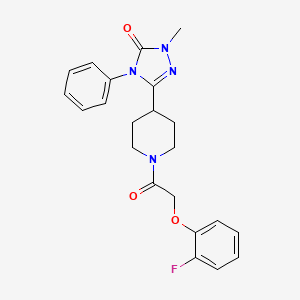

![molecular formula C19H14ClN5O2 B2919815 N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 565167-91-1](/img/structure/B2919815.png)

N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide” is a compound that falls under the category of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . This compound has shown excellent antiproliferative activity towards MCF-7, A375, SK-MEL-2, and SK-HEP-1 cells, with low cytotoxicity in C28/I2 cells .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide” is complex, with multiple rings and functional groups. It is a heterocyclic compound that contains a pyridopyrimidine moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The initial condensation proceeds via an addition–elimination mechanism . Further reactions lead to the formation of the final product .科学的研究の応用

Antitumor Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their antitumor activity on different cell lines. Some compounds in this class have shown potent antitumor activity .

Antiproliferative Effects

These derivatives have been evaluated for their antiproliferative activity against the NCI 60 human tumor cell line panel, indicating their potential use in cancer treatment .

Anticancer Drug Discovery

Research aims to design and synthesize new pyrazolo[3,4-d]pyrimidine derivatives as part of anticancer drug discovery efforts .

CDK2 Inhibition

A set of small molecules featuring pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds, which could be significant in cancer therapy .

Cytotoxic Effects Against Breast Cancer

Certain pyrazolo[3,4-d]pyrimidine compounds demonstrated significant anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D .

FLT3 Inhibition

A novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring were designed as FLT3 inhibitors, which could be relevant in the treatment of acute myeloid leukemia .

将来の方向性

The future directions for this compound could involve further exploration of its therapeutic potential. Given its antiproliferative activity towards various cell lines , it could be studied further for potential applications in cancer therapy. Additionally, the synthesis process could be optimized for more efficient production .

作用機序

Target of Action

The primary target of this compound is the FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . It is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .

Mode of Action

The compound interacts with FLT3 by inhibiting its activity . This inhibition is achieved by the compound binding to the FLT3 receptor, thereby preventing the receptor from activating its downstream signaling pathways . The exact binding mode of the compound in the FLT3 binding domain is predicted through molecular docking and dynamics studies .

Biochemical Pathways

The inhibition of FLT3 by the compound affects several biochemical pathways. FLT3 is involved in the activation of multiple signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways . These pathways play a critical role in cell survival, proliferation, and differentiation . Therefore, the inhibition of FLT3 can lead to the disruption of these pathways, resulting in the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The compound exhibits remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . It has been shown to exhibit a GI 50 between 1.17 and 18.40 μM in a 5-dose assay on nine subpanels .

特性

IUPAC Name |

N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O2/c20-13-5-4-6-14(9-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDJQSLEDXCXKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

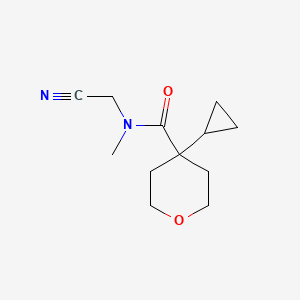

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2919740.png)

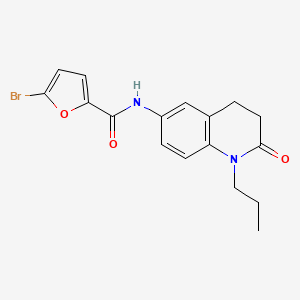

![N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2919742.png)

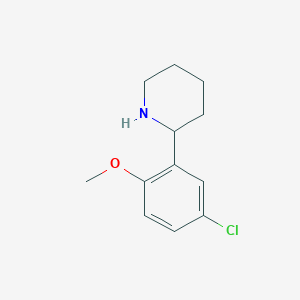

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2919746.png)

![1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919747.png)

![(3As,5S,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2919750.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2919754.png)